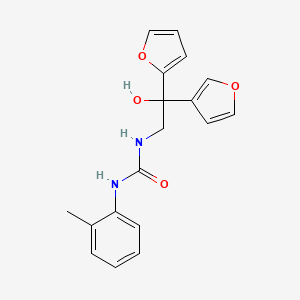

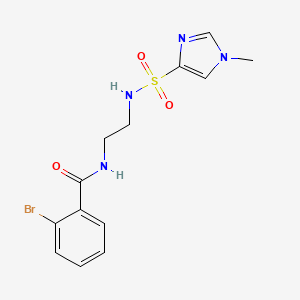

2-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-methyl-1H-imidazole is a halogenated heterocycle . It has an empirical formula of C4H5BrN2 and a molecular weight of 161.00 .

Synthesis Analysis

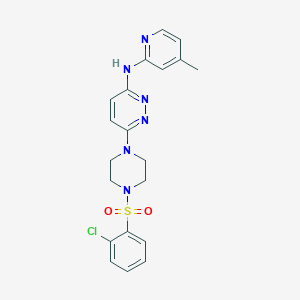

2-Bromo-1-methyl-1H-imidazole can be used in the synthesis of various compounds. For instance, it can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine . It can also be used to create a ligand which can form a bimetallic platinum (II) complex with potent cytotoxic activity .Molecular Structure Analysis

The molecular structure of 2-Bromo-1-methyl-1H-imidazole consists of a five-membered ring containing two nitrogen atoms, with a bromine atom and a methyl group attached to different carbon atoms in the ring .Physical and Chemical Properties Analysis

2-Bromo-1-methyl-1H-imidazole is a solid at room temperature . It has a refractive index of 1.5440 and a density of 1.649 g/mL at 25 °C . Its boiling point is 172 °C .Scientific Research Applications

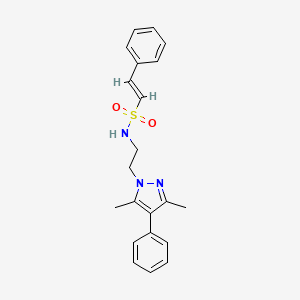

Synthesis and Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including structures similar to 2-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide, have been explored. These compounds have shown potency in vitro comparable to sematilide, a selective class III agent, indicating their potential in addressing cardiac arrhythmias without relying on drug use specifics (Morgan et al., 1990).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, related to the chemical structure of interest, have been synthesized and shown effective as antimicrobial and antiproliferative agents against specific human cell lines. The research indicates the versatility of the sulfonamide group in therapeutic applications beyond standard drug use (Abd El-Gilil, 2019).

Novel Catalysts in Synthesis

The use of N-bromo sulfonamide reagents, closely related to the chemical compound , has been documented in facilitating novel synthetic pathways. These catalysts have been employed in the efficient synthesis of compounds with significant yields, showcasing the broader applicability of such chemicals in organic synthesis and potentially in pharmaceutical manufacturing (Khazaei et al., 2014).

Inhibition Studies

Research into benzo[d]thiazole-5- and 6-sulfonamides, sharing a functional group with the compound of interest, highlights their role in inhibiting various human carbonic anhydrase isoforms. This suggests potential applications in designing inhibitors for therapeutic purposes, particularly targeting conditions related to enzyme dysregulation (Abdoli et al., 2017).

Catalytic Systems for Synthesis

Studies on sulfonic acid-functionalized imidazolium salts, including FeCl3 catalytic systems, have demonstrated efficiency in synthesizing benzimidazoles at room temperature. This research underscores the compound's relevance in creating environmentally friendly catalytic systems for organic synthesis, further extending its application beyond medicinal chemistry (Khazaei et al., 2011).

Safety and Hazards

2-Bromo-1-methyl-1H-imidazole is classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s harmful if swallowed, causes skin irritation, and causes serious eye damage . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Properties

IUPAC Name |

2-bromo-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O3S/c1-18-8-12(16-9-18)22(20,21)17-7-6-15-13(19)10-4-2-3-5-11(10)14/h2-5,8-9,17H,6-7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUAVLMVLJWHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2839376.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)

![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2839379.png)

![3-Cyclopropyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2839381.png)

![5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole](/img/structure/B2839382.png)

![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)